ethyl 4-[(pyridin-4-yl)amino]benzoate
Description
Ethyl 4-[(pyridin-4-yl)amino]benzoate is a benzoate ester derivative featuring a pyridin-4-ylamino substituent at the para position of the benzene ring. This compound is synthesized via nucleophilic aromatic substitution or condensation reactions, as demonstrated in the synthesis of its analogs . Notably, it has been isolated from natural sources like Phyllostachys edulis (bamboo shoots), where it exists as ethyl 4-(sulfooxy)benzoate (a sulfated derivative), highlighting its structural versatility .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 4-(pyridin-4-ylamino)benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)11-3-5-12(6-4-11)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16) |
InChI Key |
MIFDPCVKCHWZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(pyridin-4-yl)amino]benzoate typically involves the coupling of 4-aminobenzoic acid with 4-bromopyridine under basic conditions, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
ethyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-[(pyridin-4-yl)amino]benzoate belongs to a broader class of 4-substituted benzoate esters. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings from Comparative Analysis
Bioactivity Modulation via Substituents: The pyridin-4-ylamino group in the parent compound confers moderate bioactivity, but substitution with bulkier heterocycles (e.g., thienopyrimidine in ) significantly enhances antitumor efficacy. Electron-withdrawing groups (e.g., nitro in or fluorine in ) improve target binding and metabolic stability.
Structural Flexibility vs. Rigidity :
- Compounds with rigid aromatic systems (e.g., pyrimidinyl in ) exhibit higher crystallinity and stability, facilitating structural characterization via X-ray diffraction .
- Flexible side chains (e.g., hydrazine derivatives in ) allow for diverse functionalization but may reduce solubility.
Natural vs. Synthetic Derivatives :
- The natural sulfated analog (ethyl 4-(sulfooxy)benzoate) isolated from bamboo shoots demonstrates distinct physicochemical properties compared to synthetic derivatives, emphasizing the role of sulfation in bioavailability.
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